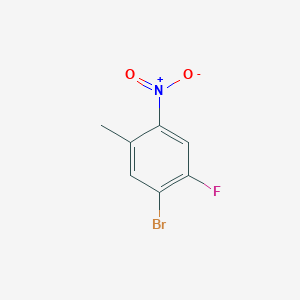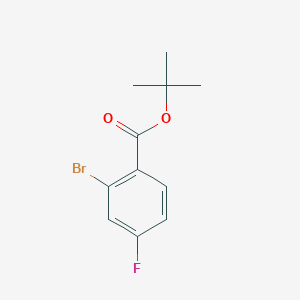
2-ブロモ-4-フルオロ安息香酸tert-ブチル
概要
説明
Tert-Butyl 2-bromo-4-fluorobenzoate is a useful research compound. Its molecular formula is C11H12BrFO2 and its molecular weight is 275.11 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 2-bromo-4-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 2-bromo-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-bromo-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物の合成
2-ブロモ-4-フルオロ安息香酸tert-ブチル: は、幅広い生物活性化合物の合成に使用されます。これらには、抗生物質、ホルモン、および農薬が含まれます。 この化合物は、所望の生物活性を有する分子を作成するためにさらに修飾できる中間体として役立ちます .
医薬品研究
医薬品研究では、この化学物質はより複雑な医薬品分子の合成における中間体として使用されます。 例えば、それは、前立腺癌治療に使用されるアンドロゲン受容体拮抗薬であるエンザルタミドの中間体です .
プロテオミクス研究
この化合物は、プロテオミクス研究の用途にも適した製品です。 タンパク質またはペプチドを修飾するために使用でき、これによりタンパク質の機能と相互作用を理解するために研究することができます .
作用機序
Target of Action
tert-Butyl 2-bromo-4-fluorobenzoate is an organic compound that is primarily used as an intermediate in the synthesis of various biologically active compounds
Mode of Action
For instance, it is an intermediate in the synthesis of enzalutamide , an androgen-receptor antagonist. Enzalutamide works by blocking androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
For example, enzalutamide affects the androgen receptor pathway by preventing the binding of androgens, which can inhibit the growth of certain types of cancer cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and provide instructions for what to do if in eyes.
生化学分析
Biochemical Properties
tert-Butyl 2-bromo-4-fluorobenzoate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of enzalutamide, an androgen-receptor antagonist . Enzalutamide blocks androgens from binding to the androgen receptor, preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This compound interacts with various enzymes and proteins involved in these pathways, including the androgen receptor itself. The nature of these interactions involves binding to the receptor, thereby inhibiting its activity and preventing downstream signaling events .
Cellular Effects
The effects of tert-Butyl 2-bromo-4-fluorobenzoate on various types of cells and cellular processes are primarily observed through its role as an intermediate in the synthesis of enzalutamide. Enzalutamide influences cell function by inhibiting androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells . This inhibition leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the induction of tumor cell apoptosis .
Molecular Mechanism
At the molecular level, tert-Butyl 2-bromo-4-fluorobenzoate exerts its effects through its conversion to enzalutamide, which binds to the androgen receptor . This binding prevents the receptor from interacting with androgens, thereby inhibiting its activation and subsequent nuclear translocation . The inhibition of androgen receptor activity leads to decreased expression of androgen-responsive genes, which are essential for the proliferation and survival of prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-bromo-4-fluorobenzoate are observed over time through its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and is typically stored as a liquid . Long-term effects on cellular function are primarily studied through its role in the synthesis of enzalutamide, with in vitro and in vivo studies showing sustained inhibition of androgen receptor signaling and induction of tumor cell apoptosis .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-bromo-4-fluorobenzoate vary with different dosages in animal models, primarily through its conversion to enzalutamide. Studies have shown that enzalutamide exhibits dose-dependent inhibition of androgen receptor signaling, with higher doses leading to more pronounced effects . At very high doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall toxicity .
Metabolic Pathways
tert-Butyl 2-bromo-4-fluorobenzoate: is involved in metabolic pathways related to its conversion to enzalutamide. This conversion involves various enzymes, including those responsible for ester hydrolysis and subsequent modifications . The metabolic flux and levels of metabolites are influenced by the activity of these enzymes, which play a crucial role in the bioavailability and efficacy of enzalutamide .
Transport and Distribution
Within cells and tissues, tert-Butyl 2-bromo-4-fluorobenzoate is transported and distributed primarily through passive diffusion due to its lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of tert-Butyl 2-bromo-4-fluorobenzoate and its activity are influenced by its conversion to enzalutamide. Enzalutamide is known to localize primarily in the cytoplasm and nucleus, where it exerts its inhibitory effects on the androgen receptor . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic efficacy .
特性
IUPAC Name |
tert-butyl 2-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLBILYMNWPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650492 | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-50-7 | |
| Record name | 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
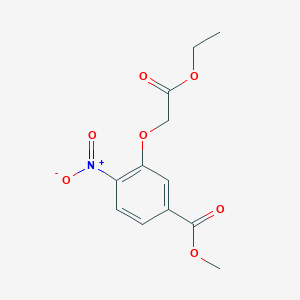
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
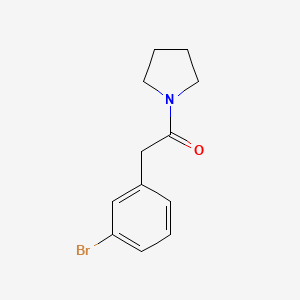
![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
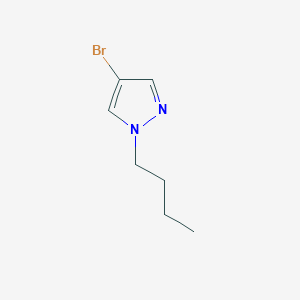
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)
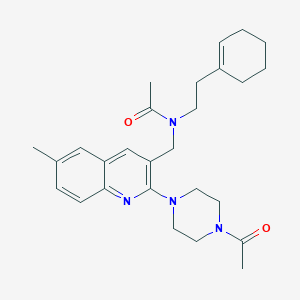

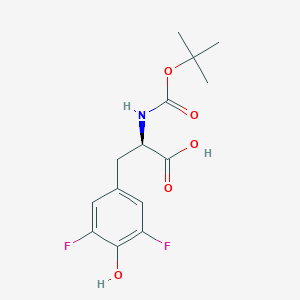



![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)
